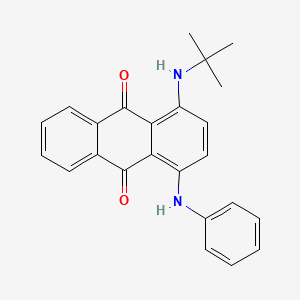
1-Anilino-4-(tert-butylamino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butylamino)-4-(phenylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by the presence of tert-butylamino and phenylamino groups attached to the anthracene-9,10-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butylamino)-4-(phenylamino)anthracene-9,10-dione typically involves the following steps:
Nitration: Anthracene-9,10-dione is first nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The amino groups are substituted with tert-butylamino and phenylamino groups through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butylamino)-4-(phenylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
1-(tert-Butylamino)-4-(phenylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized as a dye or pigment in various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(tert-Butylamino)-4-(phenylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
1-(tert-Butylamino)-4-(phenylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1-Amino-4-(phenylamino)anthracene-9,10-dione: Lacks the tert-butylamino group, which may affect its chemical reactivity and biological activity.
1-(tert-Butylamino)-4-aminoanthracene-9,10-dione: Lacks the phenylamino group, which may influence its properties and applications.
Propriétés
Numéro CAS |
65270-03-3 |
|---|---|
Formule moléculaire |
C24H22N2O2 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
1-anilino-4-(tert-butylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H22N2O2/c1-24(2,3)26-19-14-13-18(25-15-9-5-4-6-10-15)20-21(19)23(28)17-12-8-7-11-16(17)22(20)27/h4-14,25-26H,1-3H3 |
Clé InChI |
GJKIAGVZLNHMFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC1=C2C(=C(C=C1)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



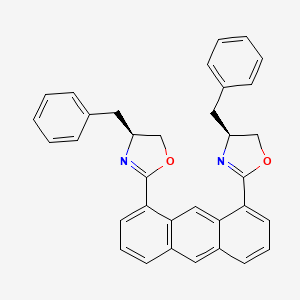
![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)
![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)
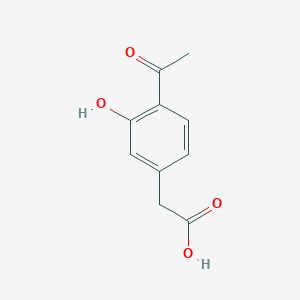

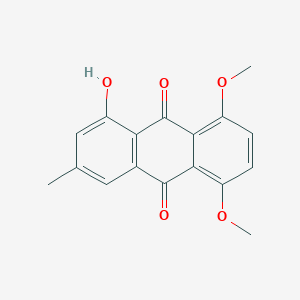
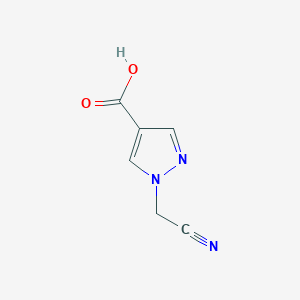
![2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane](/img/structure/B13131406.png)

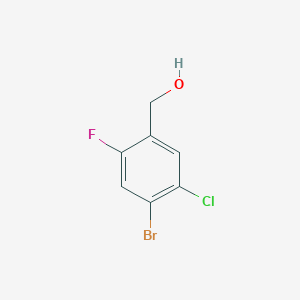
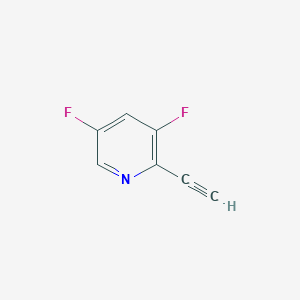
![4,4'-Dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione](/img/structure/B13131429.png)

